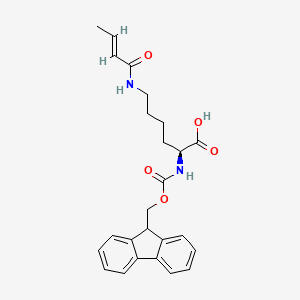

Fmoc-Lys(Crotonyl)-OH

Description

BenchChem offers high-quality Fmoc-Lys(Crotonyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Crotonyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXIABNUWPOIE-INZNARQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-Lys(Crotonyl)-OH and the Epigenetic Landscape of Histone Crotonylation

[1]

Executive Summary

Fmoc-Lys(Crotonyl)-OH is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce a crotonyl group (

Unlike histone acetylation, which primarily neutralizes positive charge, crotonylation introduces a rigid, planar, and hydrophobic moiety that recruits a distinct class of "reader" proteins (e.g., YEATS domains). This guide details the chemical handling of Fmoc-Lys(Crotonyl)-OH, its biological significance, and the protocols required to synthesize Kcr-containing peptides for drug discovery and antibody validation.

Part 1: The Molecule – Fmoc-Lys(Crotonyl)-OH[1]

Chemical Identity & Properties

Fmoc-Lys(Crotonyl)-OH is designed for the site-specific incorporation of a crotonyllysine residue into peptides.[1] The crotonyl group is an enone (alkene conjugated to a carbonyl), which presents unique stability considerations compared to standard acetyl groups.

| Property | Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(E)-but-2-enoylamino]hexanoic acid |

| Common Name | Fmoc-Lys(Crotonyl)-OH; Fmoc-Kcr-OH |

| CAS Number | 1451046-72-2 |

| Molecular Formula | |

| Molecular Weight | 436.51 g/mol |

| Stereochemistry | L-isomer; Crotonyl group is trans (E-isomer) |

| Solubility | Soluble in DMF, NMP, DMSO |

| Stability | Stable at 4°C; Light sensitive (alkene protection) |

Structural Diagram

The following diagram illustrates the chemical structure and the flow from raw material to incorporated peptide residue.

Caption: Structural decomposition of Fmoc-Lys(Crotonyl)-OH and the fate of its components during SPPS.

Part 2: Biological Significance – Histone Crotonylation (Kcr)[1][3]

The Mechanism of Action

Histone Kcr was identified by Tan et al. (2011) as a mark of active promoters and enhancers. It is functionally distinct from acetylation due to the physical properties of the crotonyl group:

-

Planarity: The C=C double bond restricts rotation, creating a rigid structure.

-

Hydrophobicity: The extended carbon chain increases hydrophobic contact with reader domains.

-

Metabolic Sensor: The substrate, Crotonyl-CoA , is an intermediate in fatty acid oxidation and lysine/tryptophan degradation. Thus, Kcr levels directly reflect the metabolic state of the cell.

The Epigenetic Machinery (Writers, Erasers, Readers)

Drug development focuses on targeting the enzymes that regulate Kcr.

| Class | Function | Key Enzymes/Proteins | Mechanism Note |

| Writers | Add Crotonyl | p300/CBP ; MOF | p300 has promiscuous acyltransferase activity; Kcr addition is often competition-based vs. Acetyl-CoA.[1] |

| Erasers | Remove Crotonyl | SIRT3 ; HDAC1-3 | SIRT3 is a major decrotonylase.[1] Class I HDACs have weak decrotonylase activity compared to deacetylation.[1] |

| Readers | Bind Kcr | YEATS Domains (AF9, ENL, YEATS2) | The YEATS domain uses an aromatic "sandwich" (π-π stacking) to bind the planar crotonyl group with higher affinity than acetyl-lysine. |

Pathway Visualization[1]

Caption: The metabolic-epigenetic axis of Histone Crotonylation, linking metabolism to gene expression.[1]

Part 3: Synthesis & Application (The "How-To")

Why Synthetic Peptides?

In epigenetic drug discovery, synthetic peptides containing Fmoc-Lys(Crotonyl)-OH are indispensable for:

-

Antibody Validation: Commercial antibodies for Kcr often cross-react with Acetyl-Lys or Butyryl-Lys.[1] Synthetic peptides are the only way to validate specificity (Dot Blot/ELISA).

-

HDAC/Sirtuin Assays: Using Kcr-peptides as substrates to screen for selective decrotonylase inhibitors.[1]

-

Structural Biology: Co-crystallization of reader proteins (e.g., AF9) with Kcr-peptides to map binding pockets.[1]

Protocol: Solid Phase Peptide Synthesis (SPPS)

Senior Scientist Note: The crotonyl group contains an

Step 1: Resin Loading [1][2]

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Loading: Standard loading (0.3 - 0.5 mmol/g) is recommended to prevent aggregation of the hydrophobic crotonyl chains.

Step 2: Coupling Fmoc-Lys(Crotonyl)-OH [1]

-

Reagents: HBTU or HATU (0.95 eq relative to AA), DIPEA (2 eq).[1]

-

Stoichiometry: Use 3-4 fold excess of amino acid.

-

Time: 45–60 minutes at Room Temperature.

-

Validation: Kaiser test (ninhydrin) will indicate completion (colorless beads).[1]

Step 3: Fmoc Deprotection

-

Cycle: 2 x 10 minutes.

-

Caution: Do not extend this step unnecessarily. Although the crotonyl amide is less reactive than a ketone, prolonged exposure to secondary amines can theoretically lead to Michael addition adducts.

Step 4: Cleavage & Isolation [1][4]

-

Cocktail: TFA / TIS /

(95 : 2.5 : 2.5) . -

Avoid: Avoid EDT (Ethanedithiol) unless the sequence contains Methionine or Cysteine. If Cys is present, use DODT (3,6-Dioxa-1,8-octanedithiol) as a less reactive alternative to EDT, or keep cleavage time strictly to 2 hours.[1]

-

Procedure: Shake for 2–3 hours. Precipitate in cold diethyl ether.

Quality Control Data Presentation

When characterizing the final peptide, you must differentiate Kcr from Kac (Acetylation).

| Feature | Lys(Acetyl) | Lys(Crotonyl) |

| Mass Shift (vs Lys) | +42.01 Da | +68.03 Da |

| Retention Time (RP-HPLC) | Earlier (More Polar) | Later (More Hydrophobic) |

| Characteristic NMR | Singlet (~1.9 ppm) | Multiplets (Alkene region 5.5-7.0 ppm) |

Part 4: Experimental Workflow Diagram

Caption: Step-by-step SPPS workflow for incorporating Fmoc-Lys(Crotonyl)-OH.

References

-

Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.[1][5][6][7] Link[1]

-

Sabari, B. R., et al. (2015). Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation.[1] Molecular Cell.[1] Link[1]

-

Li, Y., et al. (2016). Molecular coupling of histone crotonylation and active transcription by AF9 YEATS domain. Molecular Cell.[1] Link

-

Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology.[1] Link

-

Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.[1] Link

Sources

- 1. Fmoc-Lys(Fmoc)-OH = 98.0 HPLC 78081-87-5 [sigmaaldrich.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-specific incorporation of ε-N-crotonyllysine into histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]

Decoding Lysine Crotonylation (Kcr): Mechanistic Insights, Proteomic Workflows, and Therapeutic Frontiers

Executive Summary

Since its discovery in 2011, lysine crotonylation (Kcr) has emerged as a critical post-translational modification (PTM) that regulates gene expression, chromatin remodeling, and cellular metabolism[1]. As a Senior Application Scientist specializing in PTM proteomics, I have observed a paradigm shift: Kcr is no longer viewed merely as a rare histone mark, but as a ubiquitous regulatory mechanism deeply implicated in oncology, cardiovascular diseases, and viral latency[2]. This whitepaper provides an in-depth technical analysis of the Kcr machinery, summarizes its quantitative proteomic landscape, and delivers a field-proven, self-validating experimental protocol for Kcr detection designed for drug development professionals.

The Biophysical Distinctiveness of Lysine Crotonylation

Kcr involves the covalent addition of a crotonyl group to the ε-amino group of a lysine residue[3]. Structurally, the crotonyl moiety is a four-carbon, planar chain containing a carbon-carbon (C-C) π-bond[3].

In assay design and structural biology, this π-bond is not merely a structural footnote—it fundamentally alters the biophysical landscape of the modified protein. The rigidity and extended hydrophobicity of the crotonyl group neutralize the positive charge of lysine, relaxing chromatin architecture and facilitating transcription factor access more robustly than the widely studied lysine acetylation (Kac)[2][3].

The Kcr Regulatory Machinery: Writers, Erasers, and Readers

The dynamic equilibrium of Kcr is maintained by a specialized enzymatic triad. Understanding the causality behind these interactions is critical for target-based drug discovery.

-

Writers (Histone Crotonyltransferases - HCTs): Enzymes such as p300/CBP and MOF utilize intracellular crotonyl-CoA to catalyze the modification[4]. The concentration of metabolic crotonyl-CoA directly drives writer activity.

-

Erasers (Histone Decrotonylases - HDCRs): The removal of Kcr is driven by Class I Histone Deacetylases (HDAC1, HDAC3) and Sirtuins (SIRT1-3)[1][5]. Notably, SIRT3 functions as a highly active NAD+-dependent decrotonylase in living cells[1].

-

Readers: Effector proteins containing YEATS or Double PHD Finger (DPF) domains specifically recognize Kcr. The YEATS domain exhibits a distinct preference for Kcr over Kac due to a unique π-π-π stacking mechanism that perfectly accommodates the planar crotonyl group[5][6].

Fig 1. Dynamic regulatory network of lysine crotonylation involving writers, erasers, and readers.

Quantitative Proteomic Landscape of Kcr

Historically, Kcr was thought to be restricted to histones. However, advanced high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed a vast non-histone crotonylome[3]. Table 1 summarizes the quantitative scale of Kcr across various biological models, highlighting its ubiquitous regulatory role.

Table 1: Global Crotonylome Quantifications Across Biological Models

| Biological Model | Condition / Tissue | Identified Kcr Sites | Quantified Proteins | Reference |

| Oryza sativa (Rice) | Seedlings | 1,265 | 690 | [7] |

| Aeromonas hydrophila | Normal | 4,424 | 1,248 | [8] |

| CAL27 Cells (Human) | Hypoxia (OSCC) | 1,563 | 605 | [3] |

| Dendrobium huoshanense | Normal | 4,726 | 1,591 | [9] |

Pathophysiological Implications and Drug Targets

Dysregulation of Kcr is a hallmark of numerous pathologies, making its regulatory enzymes prime targets for pharmacological intervention.

-

Oncology: In hepatocellular carcinoma, SIRT2 decrotonylates SEPT2 to promote metastasis, while HDAC1/3 drives cell proliferation[5]. In oral squamous cell carcinoma (OSCC) under hypoxia, Kcr of HSP90AB1 at Lys265 enhances glycolysis[3].

-

Cardiovascular Disease: SIRT1-mediated decrotonylation of SERCA2a at Lys120 impairs cardiac function, leading to hypertrophy by reducing the binding energy between ATP and SERCA2a[5].

Targeting the specific reader-Kcr interaction (e.g., small molecule YEATS domain inhibitors) represents a highly selective therapeutic avenue, minimizing the pleiotropic off-target effects often seen with pan-HDAC inhibitors.

Experimental Methodology: A Self-Validating Protocol for Kcr Profiling

The Causality of the Design: This protocol is designed as a self-validating system. Pan-crotonylation antibodies often suffer from cross-reactivity with structurally similar short-chain acylations (e.g., butyrylation). The Cr-alkyne probe relies on covalent metabolic incorporation by endogenous enzymes, ensuring absolute structural specificity when paired with the exact mass shift during MS database searching[10].

Step-by-Step Bioorthogonal LC-MS/MS Protocol

-

Metabolic Labeling: Culture mammalian cells in the presence of the Cr-alkyne probe (50-100 μM) for 24 hours. Causality: This allows intracellular HCTs to incorporate the probe onto target lysines naturally, ensuring only biologically relevant sites are labeled[10].

-

Cell Lysis: Lyse cells in a denaturing buffer containing 1% SDS. Causality: Rapid denaturation instantly freezes the dynamic crotonylation state, preventing post-lysis artifactual loss by HDCRs.

-

CuAAC Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Biotin-Azide to covalently attach a biotin tag to the Cr-alkyne modified proteins[10].

-

Streptavidin Enrichment (Self-Validation Checkpoint): Incubate the clicked proteome with streptavidin-agarose beads. Critical Step: You must run a parallel control using cells treated with a vehicle (no Cr-alkyne). Any proteins identified in the control MS data are non-specific bead binders and must be subtracted from the final dataset to guarantee data integrity.

-

On-Bead Digestion: Reduce, alkylate, and digest the enriched proteins directly on the beads using Trypsin/Lys-C to release peptides.

-

High-Resolution LC-MS/MS: Analyze the eluted peptides using an Orbitrap mass spectrometer. Set the MS1 resolution to 70,000 (m/z 350-1800) and MS2 to 17,500 for precise fragment detection[3].

-

Bioinformatics: During the database search, specify the Cr-alkyne remnant mass (+249.1477 Da) on lysine residues as a variable modification[10].

Fig 2. Bioorthogonal chemical proteomics workflow for high-confidence Kcr identification.

References

-

Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification. nih.gov.[Link]

-

Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC. nih.gov.[Link]

-

The Function and related Diseases of Protein Crotonylation. ijbs.com.[Link]

-

Function and mechanism of lysine crotonylation in health and disease. ovid.com.[Link]

-

Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice. nih.gov.[Link]

-

Protein Lysine Crotonylation Analysis Reveals an Important Role in the Regulation of Aeromonas hydrophila Maltose Transport. acs.org.[Link]

-

Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. nih.gov.[Link]

-

Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. rsc.org.[Link]

-

Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. nih.gov.[Link]

-

Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. frontiersin.org.[Link]

Sources

- 1. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. The Function and related Diseases of Protein Crotonylation [ijbs.com]

- 7. Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]

- 10. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06745B [pubs.rsc.org]

The function of crotonylation in gene expression and regulation.

Executive Summary

Histone lysine crotonylation (Kcr) is not merely a structural variant of acetylation; it is a functionally distinct, evolutionarily conserved post-translational modification (PTM) that links cellular metabolism directly to active gene transcription.[1][2] Characterized by a planar, hydrophobic crotonyl group, Kcr disrupts histone-DNA electrostatic interactions more potently than acetylation, creating an open chromatin architecture accessible to specific "reader" proteins (YEATS domains) that are blind to acetylated marks.

This guide provides a rigorous technical analysis of the Kcr landscape, detailing the enzymatic machinery, structural biology, and the specific mass spectrometry (MS) workflows required to detect this low-abundance mark. It is designed for researchers seeking to differentiate Kcr from other acylations and leverage it as a biomarker or therapeutic target.

Structural & Mechanistic Basis of Kcr

1.1 The "Rigid Planar" Hypothesis

While acetylation (Kac) adds a small acetyl group to the

-

Electrostatic Disruption: Like Kac, Kcr neutralizes the positive charge of lysine. However, the extended hydrophobic chain of Kcr creates a larger steric bulk, physically forcing the DNA backbone further from the histone core.

-

The Pro-Transcriptional Potency: In vitro transcription assays demonstrate that p300-catalyzed crotonylation stimulates transcription to a significantly higher degree than p300-catalyzed acetylation. This suggests Kcr acts as a "super-activator" at gene promoters and super-enhancers.

1.2 Metabolic Coupling

Kcr levels are driven by the intracellular concentration of Crotonyl-CoA , an intermediate in fatty acid

The Enzymatic Machinery

The regulation of Kcr involves a dynamic interplay of writers, erasers, and readers.[2][3] Note that many enzymes are "moonlighting"—originally characterized as acetyltransferases or deacetylases.

Table 1: Key Enzymes in Crotonylation Dynamics

| Role | Enzyme Family | Specific Proteins | Mechanism & Specificity |

| Writer | p300/CBP | p300, CBP | Promiscuous Acyltransferase. Activity depends on Acyl-CoA/Crotonyl-CoA ratio. Major writer for H3K18cr. |

| Writer | MYST Family | MOF (KAT8) | Targets H3K4, H3K9, H3K18.[4] Activity is less potent than p300. |

| Eraser | Class I HDACs | HDAC1, HDAC2, HDAC3 | Major Decrotonylases. Zn-dependent. Remove crotonyl groups efficiently, often requiring specific co-repressor complexes. |

| Eraser | Sirtuins | SIRT1, SIRT2, SIRT3 | NAD+-dependent. SIRT3 regulates mitochondrial protein crotonylation. Weaker activity on histones compared to HDACs. |

| Reader | YEATS Domain | AF9, YEATS2, Taf14 | The Gold Standard. Uses aromatic- |

| Regulator | Hydratase | CDYL (Chromodomain Y-like) | Negative Regulator. Acts as a crotonyl-CoA hydratase, converting crotonyl-CoA to |

2.1 Pathway Visualization: The Regulatory Landscape

The following diagram illustrates the flow from metabolic precursors to transcriptional activation, highlighting the "checkpoint" role of CDYL and the specific recognition by YEATS domains.

Figure 1: The metabolic-epigenetic axis of histone crotonylation.[5][6] Note the antagonistic role of CDYL, which limits crotonylation by degrading the Co-A donor.

Physiological Roles & Clinical Relevance[2][4][7][8][9]

3.1 Spermatogenesis: The Canonical Function

Kcr is most highly enriched in the testis. During the post-meiotic phase, when most histones are replaced by protamines, Kcr marks specific genes on sex chromosomes (which are otherwise repressed) to "escape" inactivation. This ensures the expression of critical haploid-specific genes.

-

Mechanism:[4][7][8][9] CDYL is downregulated in spermatids, allowing Crotonyl-CoA levels to surge and p300 to hyper-crotonylate histones.

3.2 Cancer & Super-Enhancers

In diverse cancers (e.g., lung, thyroid, esophagus), global Kcr levels are often dysregulated.

-

Oncogenic Drivers: Kcr is enriched at "Super-Enhancers" (SEs) driving oncogenes like MYC. The YEATS domain protein AF9 reads these marks to sustain high-level transcription.

-

Therapeutic Target: Inhibiting the YEATS domain prevents the reading of SE-associated Kcr, potentially collapsing the oncogenic transcriptional program without affecting global housekeeping genes (which rely more on acetylation/bromodomains).

Technical Workflow: Detection & Analysis

Detecting Kcr is challenging due to its low stoichiometry (<1% of histone PTMs) compared to acetylation. Standard Western blots are insufficient for site-specific mapping. Mass Spectrometry (MS) with chemical derivatization is the required standard.

4.1 The "Propionylation" Protocol

Direct trypsin digestion of histones yields peptides that are too short and hydrophilic. Furthermore, trypsin cleaves at unmodified lysines, making it impossible to quantify the ratio of modified vs. unmodified residues.

The Solution: Chemical propionylation.

-

Block Unmodified Lysines: Propionic anhydride reacts with unmodified

-amino groups. -

Arg-C Specificity: Trypsin can now only cleave at Arginine residues (since Lysines are blocked).

-

Result: Consistent peptide species (e.g., H3 residues 9–17) are generated regardless of the modification state at K14, allowing precise stoichiometric quantification.

4.2 Step-by-Step MS Workflow

Step 1: Nuclei Isolation & Acid Extraction

-

Lyse cells in hypotonic buffer; pellet nuclei.[10]

-

Extract histones using 0.2M H₂SO₄ (Histones are basic and acid-soluble; DNA precipitates).

-

Critical: Include 100 mM Sodium Crotonate (competitor) and HDAC inhibitors (Vorinostat) in buffers to prevent artificial erasure.

Step 2: Chemical Derivatization (Propionylation)

-

Resuspend histones in buffer (pH 8.0).

-

Add Propionic Anhydride (1:100 ratio) + NH₄OH to maintain pH.

-

Incubate 20 min at RT. Repeat once to ensure 100% coverage.

Step 3: Tryptic Digestion

-

Digest with Trypsin (1:50 enzyme:substrate) overnight.

-

Note: Because lysines are propionylated, trypsin acts as an Arg-C protease.

Step 4: Peptide N-terminal Propionylation

-

Perform a second round of propionylation to block the newly formed N-termini of peptides. This increases hydrophobicity for LC retention.

Step 5: Pan-Anti-Kcr Enrichment (Mandatory for Kcr)

-

Due to low abundance, you cannot rely on "shoot-and-identify."

-

Use pan-anti-crotonyllysine antibody conjugated beads.

-

Incubate peptides -> Wash -> Elute with 0.1% TFA.

Step 6: LC-MS/MS Analysis

-

Column: C18 Reverse Phase.

-

Identification: Look for the specific mass shift.

-

Kcr Mass Shift: +68.0262 Da (Crotonyl)

-

Kac Mass Shift: +42.0106 Da (Acetyl)

-

Propionyl Mass Shift: +56.0262 Da (Derivatization artifact on unmodified Lys)

-

4.3 Workflow Visualization

Figure 2: Optimized proteomic workflow for histone crotonylation analysis. The double-derivatization strategy is critical for consistent quantification.

References

-

Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016-1028. Link

-

Sabari, B. R., et al. (2015). Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation.[4] Molecular Cell, 58(2), 203-215. Link

-

Li, Y., et al. (2016). AF9 YEATS domain links histone acetylation to DOT1L-mediated H3K79 methylation. Cell, 165(3), 669-681. (Note: Establishes YEATS as the reader). Link

-

Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation.[7][11][12] Nature Chemical Biology, 12, 396–398.[11] Link

-

Wei, W., et al. (2017). Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription. Cell Research, 27, 898–915. Link

-

Liu, S., et al. (2017). Chromodomain protein CDYL acts as a crotonyl-CoA hydratase to regulate histone crotonylation and spermatogenesis.[4] Molecular Cell, 67(5), 853-866.[13] Link

-

Fellows, R., et al. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through inhibition of HDACs.[14] Nature Communications, 9, 105. Link

Sources

- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mednexus.org [mednexus.org]

- 3. researchgate.net [researchgate.net]

- 4. The Function and related Diseases of Protein Crotonylation [ijbs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. air.unimi.it [air.unimi.it]

- 9. YEATS domain: Linking histone crotonylation to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]

- 11. The Taf14 YEATS domain is a reader of histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. mdpi.com [mdpi.com]

- 14. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the use of modified amino acids in peptide synthesis.

Title: Engineering Bioactivity: A Technical Guide to Modified Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Part 1: The Strategic Imperative

The era of native peptide drug discovery is evolving into an era of peptide engineering . While native sequences offer high potency and specificity, they suffer from two fatal flaws in a therapeutic context: rapid proteolytic degradation (short half-life) and poor membrane permeability.

The integration of modified amino acids is not merely a chemical curiosity; it is a strategic necessity for modern drug development. By introducing non-canonical residues, researchers can modulate the physicochemical properties of a peptide without destroying its pharmacophore.

| Modification Class | Structural Change | Therapeutic Benefit | Key Example |

| N-Methylation | Methyl group on backbone nitrogen | Increases permeability (removes H-bond donor); Proteolytic stability.[1][2] | Cyclosporine (Oral bioavailability) |

| Methyl group on | Induces helical conformation; Restricts backbone flexibility. | Semaglutide (Aib residue for stability) | |

| D-Amino Acids | Inversion of stereochemistry | "Invisible" to endogenous proteases; Arrests conformation. | Octreotide (D-Phe, D-Trp) |

| Stapling/Cyclization | Side-chain crosslinking | Locks active secondary structure; Enhances cell penetration. | ALRN-6924 (Stapled |

Part 2: Technical Deep Dive – Synthesis Challenges & Solutions

Incorporating modified amino acids disrupts the standard SPPS workflow. The steric bulk of an N-methyl or

The Coupling Reagent Hierarchy

For standard amino acids, carbodiimides (DIC) with additives (Oxyma Pure) are sufficient. However, modified residues require "Power Coupling" reagents.

-

The Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole (HOAt) moiety acts as a neighboring group catalyst, accelerating the reaction via an acid-catalyzed mechanism.

-

The Modern Challenger: COMU .[3] Based on Oxyma (ethyl cyanoglyoxylate-2-oxime), COMU offers reactivity comparable to HATU but with a safer safety profile (non-explosive leaving group) and often higher solubility in DMF.

-

For N-Me to N-Me Coupling: When coupling a hindered amino acid onto an N-methylated N-terminus, standard uronium salts often fail. PyAOP (Phosphonium salt) is preferred here because it avoids the formation of guanidinium byproducts that can occur with uronium salts during slow reactions.

The Base Dilemma: Racemization Suppression

Steric hindrance slows coupling, requiring longer reaction times. This increases the window for base-catalyzed racemization (epimerization) of the activated amino acid.

-

Avoid: High concentrations of DIPEA (Diisopropylethylamine) with uronium salts for prolonged periods.

-

Adopt: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that sufficiently activates the coupling reagent while significantly lowering the rate of proton abstraction from the

-carbon.

Monitoring: The "Blind Spot" of the Kaiser Test

The Kaiser test relies on ninhydrin reacting with primary amines. It will not detect unreacted secondary amines (e.g., N-methylated residues or Proline).[4]

-

Solution: Use the Chloranil Test or Isatin Test .[5][6] These reagents react specifically with secondary amines to produce a blue/green color, confirming deprotection or indicating incomplete coupling.

Part 3: Visualization of Logic & Workflow

Diagram 1: Coupling Reagent Decision Tree

A logical framework for selecting the correct activation strategy based on steric demand.

Caption: Decision matrix for selecting coupling conditions. Note the shift from Carbodiimides to Uronium/Phosphonium salts as steric hindrance increases.

Diagram 2: Modified Residue Incorporation Cycle

The specific workflow adjustments required for modified residues.

Caption: Modified SPPS Cycle. Note the use of Chloranil for QC and Oxyma during deprotection to prevent aspartimide formation.

Part 4: Validated Protocol – Coupling N-Methylated Amino Acids

Objective: Incorporate an Fmoc-N-Me-Ala-OH onto a resin-bound peptide. Scale: 0.1 mmol.

Reagents Preparation:

-

Activator: 0.5 M HATU in DMF.

-

Base: 2.0 M TMP (2,4,6-Collidine) in NMP (N-Methyl-2-pyrrolidone). Note: NMP promotes swelling of hindered sequences better than DMF.

-

Amino Acid: 0.2 M Fmoc-N-Me-Ala-OH in DMF.

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell resin in DCM for 30 mins, then wash 3x with DMF.

-

-

Deprotection (The "Oxyma" Modification):

-

Treat resin with 20% Piperidine / 0.1 M Oxyma Pure in DMF (2 x 5 min).

-

Why Oxyma? It suppresses racemization of the previous residue, which is a risk when the peptide chain is aggregated.

-

-

QC Step 1 (Chloranil):

-

Activation & Coupling:

-

Combine: 5 eq. Amino Acid + 5 eq. HATU + 10 eq. Collidine.[8]

-

Pre-activation: Allow to react for exactly 30 seconds before adding to resin. Do not wait longer; HATU active esters hydrolyze quickly.

-

Microwave (Optional but Recommended): Heat to 75°C for 10 minutes (25W).

-

Alternative (Room Temp): Double couple: 2 x 1 hour.

-

-

QC Step 2 (Chloranil):

Part 5: Analytical Validation

Synthesizing the peptide is only half the battle. You must prove the modification exists and is stereochemically pure.

-

Mass Spectrometry (ESI-MS):

-

N-methylation adds exactly 14.01 Da to the mass.

-

Watch out for: Incomplete coupling (- residue mass) vs. unreacted capping (+42 Da).

-

-

Racemization Check (Chiral Chromatography):

-

Use C18 HPLC to check purity.

-

Critical: If you suspect epimerization (D-isomer formation), synthesize a standard of the D-isomer intentionaly (e.g., using Fmoc-D-N-Me-Ala-OH). Co-inject the L-product and D-standard. If two peaks appear, your coupling conditions were too harsh (too much base or heat).

-

References

-

Albericio, F., & Böllang, M. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.[12] Dilun Biotechnology. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

- 1. biotage.co.jp [biotage.co.jp]

- 2. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. bachem.com [bachem.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. peptide.com [peptide.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Methodological & Application

Application Note: Advanced Protocol for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Lys(Crotonyl)-OH

Introduction and Scientific Rationale

Lysine crotonylation (Kcr) is a highly conserved, naturally occurring post-translational modification (PTM) characterized by the addition of a four-carbon

To study the complex interactome of Kcr—including its "writers" (e.g., p300/CBP), "erasers" (e.g., HDACs and SIRT3), and "readers" (e.g., YEATS domain proteins)—researchers rely heavily on synthetic crotonylated peptides[1]. Incorporating Fmoc-Lys(Crotonyl)-OH during Solid-Phase Peptide Synthesis (SPPS) is the gold standard for generating these tools. However, the unique chemical architecture of the crotonyl group introduces specific vulnerabilities during synthesis, cleavage, and downstream biological assays that must be carefully managed.

Chemical Properties & Mechanistic Pitfalls

As a Senior Application Scientist, I cannot overstate the importance of understanding the reactivity of the crotonyl moiety. The crotonyl group contains an

If standard SPPS cleavage cocktails or biological assay buffers are used blindly, the crotonylated peptide will degrade via two primary pathways:

-

Thia-Michael Addition: Strong nucleophilic thiols, such as Ethanedithiol (EDT) commonly used in "Reagent K" cleavage cocktails, will attack the double bond, forming a thioether adduct and destroying the Kcr epitope[3].

-

Phospha-Michael Addition: Tris(2-carboxyethyl)phosphine (TCEP), a ubiquitous water-soluble reducing agent used in biological buffers, reacts rapidly with crotonylated lysines. This covalent addition forms a stable phosphonium adduct, resulting in a ~251 Da mass shift that completely neutralizes the peptide's biological activity[4],[5].

Mechanistic pathways of crotonyl degradation via Michael addition.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating and high-yield synthesis, the following protocol replaces nucleophilic scavengers with hydride-donating silanes, preserving the integrity of the crotonyl group.

Resin Preparation and Swelling

-

Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

-

Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate at room temperature (RT) for 5 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute each) to remove all traces of piperidine.

Coupling of Fmoc-Lys(Crotonyl)-OH

Causality Note: We use HATU/DIPEA for this step to ensure rapid amide bond formation, minimizing the risk of epimerization or premature aggregation of the growing peptide chain.

-

Weigh 0.3 mmol (3.0 equivalents) of Fmoc-Lys(Crotonyl)-OH and 0.3 mmol of HATU.

-

Dissolve the powders in 2 mL of DMF.

-

Add 0.6 mmol (6.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Pre-activate the mixture for 2 minutes at RT, then add it to the resin.

-

Agitate the reaction vessel at RT for 60–90 minutes.

-

Drain and wash with DMF (5 × 5 mL).

-

(Optional but Recommended) Cap unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent deletion sequences.

Chain Elongation

Proceed with standard iterative Fmoc-SPPS for the remainder of the peptide sequence.

Cleavage and Global Deprotection (CRITICAL STEP)

Causality Note: Triisopropylsilane (TIS) acts via a hydride transfer mechanism to quench carbocations generated during TFA cleavage. Because it is not a nucleophile, it will not attack the crotonyl double bond, making it the ideal scavenger for this protocol.

-

Wash the completed peptidyl-resin with DCM (5 × 5 mL) and dry completely under vacuum for 30 minutes.

-

Prepare a Thiol-Free Cleavage Cocktail : Trifluoroacetic acid (TFA) / TIS / H₂O in a ratio of 95:2.5:2.5 (v/v/v).

-

Add 5 mL of the cleavage cocktail to the dry resin.

-

Agitate gently at RT for 2 hours.

-

Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the peptide.

-

Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the supernatant.

-

Wash the peptide pellet twice more with cold diethyl ether, dry under a gentle stream of nitrogen, and purify via RP-HPLC.

Workflow for SPPS incorporating Fmoc-Lys(Crotonyl)-OH.

Downstream Assay Considerations

Once your crotonylated peptide is purified, its structural integrity must be maintained during biological assays (e.g., pull-down assays, enzymatic decrotonylation assays).

-

Strictly avoid TCEP: Do not use TCEP to reduce disulfide bonds in your assay buffers. As established by Bos & Muir, TCEP will quantitatively ruin the crotonylated peptide[4].

-

Alternative Reducing Agents: If a reducing environment is mandatory for your enzyme's stability, utilize low concentrations of Dithiothreitol (DTT) or

-mercaptoethanol, but validate the peptide's stability via LC-MS over the specific time course of your assay, as prolonged exposure to any thiol can still induce slow Michael addition[3].

Quantitative Data Summaries

Table 1: Optimized Coupling Parameters for Fmoc-Lys(Crotonyl)-OH

| Parameter | Recommendation | Scientific Rationale |

| Coupling Reagent | HATU/DIPEA or DIC/Oxyma | Ensures rapid amide bond formation to minimize epimerization. |

| Equivalents | 3.0 - 4.0 eq | Balances high coupling yield with the material cost of the modified amino acid. |

| Reaction Time | 60 - 90 minutes | Provides sufficient time for the bulky modified derivative to couple to sterically hindered sequences. |

| Temperature | Room Temperature | High heat (e.g., microwave-assisted SPPS >75°C) may promote unwanted side reactions at the alkene. |

Table 2: Cleavage Cocktail Comparison for Crotonylated Peptides

| Cocktail Type | Composition | Suitability for Kcr | Mechanistic Rationale |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | POOR | EDT (thiol) undergoes rapid thia-Michael addition with the crotonyl double bond. |

| Reagent B | TFA / Phenol / Water / TIS | MODERATE | Avoids thiols, but phenol can be difficult to remove during ether precipitation. |

| Thiol-Free | TFA / TIS / H₂O (95:2.5:2.5) | EXCELLENT | Avoids all nucleophilic thiols; TIS acts safely via hydride transfer. |

References

-

Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells Source: RSC Publishing (Chemical Science) URL:[Link]

-

Protein lysine crotonylation in cellular processions and disease associations Source: ResearchGate URL:[Link]

-

Ketone Bodies-mediated Cysteine Modifications Discovered by Chemical Proteomics Source: bioRxiv URL:[Link]

-

A Chemical Probe for Protein Crotonylation Source: PMC - NIH (Journal of the American Chemical Society) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Note & Protocol: Site-Specific Incorporation of Fmoc-Lys(Crotonyl)-OH into Histone Tail Peptides

Authored by: Gemini, Senior Application Scientist

Introduction: The Epigenetic Significance of Lysine Crotonylation

Post-translational modifications (PTMs) of histone proteins are fundamental to the regulation of chromatin structure and gene expression.[1] Among the diverse array of known PTMs, lysine crotonylation (Kcr) has emerged as a significant and distinct epigenetic mark.[2] First identified in 2011, Kcr is enriched in active gene promoters and potential enhancers, suggesting a crucial role in transcriptional activation.[3] The structural and chemical differences between a crotonyl group and an acetyl group lead to unique biological functions and interactions with effector proteins, distinguishing Kcr from the more extensively studied lysine acetylation.[4] The synthesis of histone tail peptides containing site-specific crotonylation is an invaluable tool for researchers studying the downstream effects of this modification, including the recruitment of "reader" proteins, the interplay with other PTMs, and the development of therapeutic agents targeting these pathways.[5]

This technical guide provides a comprehensive protocol for the incorporation of Fmoc-Lys(Crotonyl)-OH into synthetic histone tail peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis, purification, and characterization of these critical research tools.

Physicochemical Properties of Fmoc-Lys(Crotonyl)-OH

A thorough understanding of the building block's properties is essential for successful synthesis.

| Property | Value |

| Molecular Formula | C₂₅H₂₆N₂O₅ |

| Molecular Weight | 434.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% |

| Solubility | Soluble in DMF, NMP |

Core Principles of Fmoc-SPPS for Crotonylated Peptides

Fmoc-based SPPS is the method of choice for synthesizing peptides with modified amino acids due to its milder reaction conditions compared to Boc-based strategies.[6] The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus on an insoluble resin support.[7] The core of this strategy is the orthogonal protection scheme, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups.[7] This allows for the selective deprotection of the N-terminus at each cycle without affecting the side-chain protecting groups.

The crotonyl group on the ε-amino group of lysine is stable to the mildly basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin (trifluoroacetic acid).[3]

Experimental Workflow for Crotonylated Peptide Synthesis

Figure 1: High-level workflow for the synthesis of crotonylated histone tail peptides via Fmoc-SPPS.

Detailed Protocols

PART 1: Materials and Reagents

-

Resins: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).

-

Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-Lys(Crotonyl)-OH.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine.

-

N,N-Diisopropylethylamine (DIPEA).

-

-

Coupling Reagents:

-

HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS).

-

Deionized water.

-

-

Purification:

-

Acetonitrile (ACN), HPLC grade.

-

Reversed-phase HPLC column (e.g., C18).

-

PART 2: Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

1. Resin Preparation and First Amino Acid Coupling

-

Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.

-

Drain the DMF.

-

Couple the first Fmoc-amino acid according to standard protocols for the chosen resin type.[8]

-

After coupling, cap any unreacted sites using a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.[8]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

2. Iterative Synthesis Cycle: Deprotection and Coupling

Figure 2: Detailed workflow of a single Fmoc-SPPS cycle.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes, then drain.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

-

-

Amino Acid Coupling (General):

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin) in DMF for 2-5 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.[10]

-

Wash the resin with DMF (5-7 times).

-

-

Incorporation of Fmoc-Lys(Crotonyl)-OH:

-

The crotonyl group does not add significant steric bulk compared to other modified amino acids. Therefore, a standard coupling protocol as described above is generally sufficient.

-

Use 3 equivalents of Fmoc-Lys(Crotonyl)-OH, 2.85 equivalents of HBTU, and 6 equivalents of DIPEA.

-

A coupling time of 2 hours is recommended.

-

Always confirm complete coupling with a Kaiser test before proceeding to the next deprotection step.

-

3. Final Cleavage and Deprotection

-

After the final coupling step, perform a final Fmoc deprotection as described above.

-

Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" or a simpler alternative is effective.[3]

-

Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5 v/v/v): This is suitable for peptides without sensitive residues like Cys, Met, or Trp.

-

Caution: Always work in a well-ventilated fume hood when handling TFA.

-

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[2][3]

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

-

Wash the resin with a small amount of fresh TFA and add this to the ether.

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

PART 3: Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][3]

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Peptide aggregation. | Double couple with fresh reagents; Use a more potent coupling agent like HATU.[7] |

| Peptide Chain Deletion | Incomplete Fmoc deprotection; Incomplete coupling. | Ensure sufficient deprotection time and thorough washing; Confirm complete coupling at each step. |

| Low Cleavage Yield | Insufficient cleavage time; Inactive cleavage cocktail. | Extend cleavage time to 4 hours; Prepare fresh cleavage cocktail. |

| Side Reactions during Cleavage | Reactive carbocations from protecting groups. | Ensure the use of appropriate scavengers (e.g., TIS) in the cleavage cocktail.[14] |

Conclusion

The successful synthesis of histone tail peptides with site-specific lysine crotonylation is a critical step in advancing our understanding of this important epigenetic modification. The protocols outlined in this guide, based on established Fmoc-SPPS chemistry, provide a reliable framework for the incorporation of Fmoc-Lys(Crotonyl)-OH. Meticulous execution of each step, including careful monitoring of coupling and deprotection reactions, is paramount to achieving high-purity peptides for downstream biological and biochemical assays.

References

- Benchchem. (2025). Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- ResearchGate. (n.d.). PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... [Image].

- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999.

- Liszewski, K. (2015). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science, 21(1), 51-56.

- CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics.

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Gartner, Z.J., et al. (2015). Site-specific Incorporation of ε-N-crotonyllysine into Histones.

- Benchchem. (2025). Minimizing peptide chain termination during synthesis with Fmoc-Lys(Tfa)-OH.

- Royal Society of Chemistry. (2025). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 16(1), 133-142.

- DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.

- Liu, S., et al. (2020). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 11(3), 760-766.

- Chemical Reviews. (2014). Histones: At the Crossroads of Peptide and Protein Chemistry.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.

- Benchchem. (2025). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.

- ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.

- ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11955-11974.

- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.

- ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies.

- Almac. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides.

- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.

- Benchchem. (2025). Technical Support Center: H-His-Lys-OH Peptide Synthesis.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific Incorporation of ε-N-crotonyllysine into Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Applications of Fmoc-Lys(Crotonyl)-OH in studying epigenetic modifications.

Application Note: Precision Tools for Epigenetics – Fmoc-Lys(Crotonyl)-OH

Part 1: Introduction & Epigenetic Context

The Rise of Lysine Crotonylation (Kcr)

While histone acetylation (Kac) has long been the paradigm of active chromatin, the discovery of Lysine Crotonylation (Kcr) by Tan et al. (2011) revealed a distinct, evolutionarily conserved mark associated with active promoters and potential enhancers. Unlike the small, charge-neutralizing acetyl group, the crotonyl group contains a planar

The Need for Synthetic Standards To decode the "crotonylome," researchers require precise chemical tools. Fmoc-Lys(Crotonyl)-OH is the critical building block for generating site-specifically crotonylated peptides. These synthetic standards are essential for:

-

Antibody Validation: Ensuring anti-Kcr antibodies do not cross-react with Kac or Kbu (butyryl).

-

Reader Profiling: Quantifying binding affinities of YEATS or Bromodomains.

-

Eraser Kinetics: Measuring the catalytic efficiency of HDACs and Sirtuins against this bulky modification.

Part 2: Chemical Protocol – Solid Phase Peptide Synthesis (SPPS)

Core Directive: The crotonyl group contains an alkene that is stable to standard TFA cleavage but susceptible to nucleophilic attack (e.g., Michael addition) by thiols. Standard protocols must be modified to exclude thiol-based scavengers like EDT.

Materials

-

Building Block: Fmoc-Lys(Crotonyl)-OH (Available from specialized vendors).

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Coupling Reagents: HBTU or HATU; DIPEA (Diisopropylethylamine).

-

Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.[1][2] (NO EDT) .

Step-by-Step Synthesis Workflow

-

Resin Loading:

-

Chain Elongation (Standard Cycle):

-

Incorporation of Fmoc-Lys(Crotonyl)-OH:

-

Use 3 eq of Fmoc-Lys(Crotonyl)-OH to conserve the valuable building block.

-

Coupling time: Extend to 90 min to ensure complete reaction of the modified lysine.

-

Note: The crotonyl amide is stable to 20% piperidine.

-

-

Final Cleavage (The "Crotonyl-Safe" Cocktail):

Visualization: SPPS Workflow

Caption: Optimized SPPS workflow for Fmoc-Lys(Crotonyl)-OH. Note the specific exclusion of EDT in the cleavage step to preserve the alkene.

Part 3: Quality Control & Validation

Mass Spectrometry Verification Distinguishing Crotonylation from Acetylation is critical.

-

Lys(Acetyl): +42.01 Da mass shift.

-

Lys(Crotonyl): +68.03 Da mass shift.

-

Delta: The 26 Da difference is easily resolved by ESI-MS.

Table 1: Analytical Comparison of Acyl-Lysine Modifications

| Modification | Chemical Formula Added | Monoisotopic Mass Added (Da) | Key Structural Feature |

| Acetylation | +42.0106 | Small, Tetrahedral, Neutral | |

| Propionylation | +56.0262 | Small, Hydrophobic | |

| Crotonylation | +68.0262 | Planar, Rigid Alkene (Rigid) | |

| Butyrylation | +70.0419 | Flexible, Hydrophobic |

Part 4: Biological Applications

Application A: Reader Domain Interaction (YEATS vs. Bromo)

The planar crotonyl group engages in "aromatic-

Protocol: Peptide Pull-Down Assay

-

Immobilization: Biotinylate the N-terminus of your synthetic Kcr peptide (via an Ahx linker) and immobilize on Streptavidin beads.

-

Incubation: Incubate beads with nuclear lysate or recombinant YEATS domain (GST-tagged) in binding buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40).

-

Washing: Wash 3x with high-salt buffer (300 mM NaCl) to remove non-specific binders (Kcr interaction is hydrophobic and salt-tolerant).

-

Elution & Blot: Elute with SDS sample buffer; Western blot for the reader protein.

Application B: Eraser Enzyme Kinetics (Sirtuins)

SIRT1, SIRT2, and SIRT3 have decrotonylase activity. SIRT3 is particularly efficient.

Protocol: HPLC-Based Discontinuous Assay

-

Substrate: Synthetic H3K9cr peptide (100 µM).

-

Enzyme: Recombinant SIRT3 (0.1–1 µM).

-

Cofactor: NAD+ (500 µM).[10]

-

Reaction: Incubate at 37°C in reaction buffer (50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Quenching: Stop aliquots at 0, 5, 10, 30 min by adding equal volume of 1% TFA/Acetonitrile.

-

Analysis: Inject onto C18 HPLC.

-

Monitor: Disappearance of Kcr peak (+68 Da) and appearance of Unmodified Lys peak (Base peptide mass).

-

Calculation: Determine

by fitting the conversion rate.

-

Visualization: YEATS Recognition Mechanism

Caption: Mechanism of YEATS domain preference for Crotonyl-Lysine via aromatic sandwiching, leading to gene activation.

References

-

Tan, M., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 146(6), 1016-1028.

-

Li, Y., et al. (2016). "Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain." Molecular Cell, 62(2), 181-193.

-

Andrews, F.H., et al. (2016). "The Taf14 YEATS domain is a reader of histone crotonylation." Nature Chemical Biology, 12, 396-398.

-

Bao, X., et al. (2014). "Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach." eLife, 3, e02999.

-

Madsen, A.S., & Olsen, C.A. (2012). "Substrates for efficient fluorometric screening of histone deacetylase activity." Journal of Medicinal Chemistry, 55(11), 5582-5590.

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. renyi.hu [renyi.hu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 34.237.233.138 [34.237.233.138]

Application Note: Decoding Protein-Protein Interactions with Fmoc-Lys(Crotonyl)-OH

Introduction: The Mechanistic Significance of Lysine Crotonylation

Lysine crotonylation (Kcr) is a dynamically regulated post-translational modification (PTM) characterized by the addition of a four-carbon unsaturated acyl group (−CH2CH═CHC═O−) to the ε-amino group of lysine residues[1]. While historically compared to acetylation, the crotonyl group possesses a unique, rigid, and planar structure due to its carbon-carbon double bond. This fundamental chemical difference allows Kcr to profoundly disrupt native protein-protein interactions (PPIs) or serve as a highly specific recognition motif for specialized "reader" proteins[1].

For instance, reader proteins containing the YEATS domain (e.g., YEATS2) exhibit a strong binding preference for crotonylated histones over acetylated counterparts. The planar crotonyl group perfectly inserts into an aromatic-lined binding pocket in the YEATS domain, engaging in robust π-π interactions[2]. Understanding these Kcr-dependent PPIs is critical for drug development targeting epigenetic regulation, chromatin structure remodeling, and metabolic signaling[3].

Mechanistic pathway of lysine crotonylation regulating protein-protein interactions.

Tool Overview: Fmoc-Lys(Crotonyl)-OH

To investigate Kcr-mediated PPIs, researchers require precise biochemical tools. Fmoc-Lys(Crotonyl)-OH (CAS: 1451046-72-2) is an unnatural amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). By incorporating this building block, scientists can synthesize site-specifically crotonylated peptides that act as exact biochemical mimics of in vivo targets. These synthetic peptides form the foundation of controlled, self-validating in vitro assays, enabling precise pull-down experiments, Surface Plasmon Resonance (SPR) kinetic profiling, and structural crystallography.

Workflow for synthesizing crotonylated peptides and identifying Kcr-dependent PPIs.

Experimental Workflows & Protocols

Protocol 1: Site-Specific Synthesis of Crotonylated Peptides

Causality & Insight : The crotonyl group introduces significant steric hindrance at the ε-amino position. Standard coupling times often lead to incomplete reactions and deletion sequences. We utilize HATU/DIPEA chemistry for its superior activation kinetics and strongly recommend double-coupling the Fmoc-Lys(Crotonyl)-OH residue to ensure high yield without driving racemization.

Step-by-Step Methodology :

-

Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to ensure optimal solvent accessibility to the polymer matrix.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times) to remove residual base.

-

Amino Acid Coupling :

-

Dissolve 4 equivalents (0.4 mmol) of standard Fmoc-AA-OH and 3.95 eq of HATU in DMF.

-

Add 8 eq of DIPEA. Activate for 2 minutes.

-

Add the mixture to the resin and agitate for 45 minutes.

-

Critical Modification: For Fmoc-Lys(Crotonyl)-OH , extend the coupling time to 90 minutes and perform a mandatory double-coupling step.

-

-

Capping : Treat with acetic anhydride/pyridine (1:10 in DMF) for 10 minutes to cap unreacted amines, preventing the formation of complex deletion sequences that complicate HPLC purification.

-

N-terminal Biotinylation : After the final Fmoc deprotection, couple Biotin-PEG4-COOH to the N-terminus. The PEG4 spacer is crucial to prevent steric clashes between the streptavidin bead and the target reader protein during downstream pull-downs.

-

Cleavage & Deprotection : Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours at room temperature.

-

Purification : Precipitate the peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC. Confirm identity via MALDI-TOF MS.

Protocol 2: Validating Kcr-Dependent PPIs via Peptide Pull-Down

Causality & Insight : To ensure the identified PPI is strictly dependent on the crotonyl modification, this protocol acts as a self-validating system. You must run parallel pull-downs with an unmodified peptide and an acetylated peptide as negative and comparative controls.

Step-by-Step Methodology :

-

Lysate Preparation : Lyse target cells (e.g., HeLa) in mild IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40). Crucial: Supplement with protease inhibitors and 1 µM of a decrotonylase inhibitor (e.g., Trichostatin A) to prevent endogenous enzymes from stripping the crotonyl group during incubation.

-

Peptide Immobilization : Incubate 10 µg of the biotinylated Kcr-peptide (and corresponding control peptides) with 50 µL of pre-washed Streptavidin magnetic beads for 1 hour at 4°C.

-

Binding : Add 1 mg of clarified cell lysate to the peptide-conjugated beads. Incubate overnight at 4°C with gentle end-over-end rotation.

-

Stringent Washing : Wash the beads 5 times with IP buffer. Optimization: Titrate the salt concentration (up to 300 mM NaCl) to eliminate weak, non-specific background binders while preserving the target Kcr-PPI.

-

Elution : Boil the beads in 2X SDS sample buffer for 5 minutes to denature the streptavidin and release the protein complexes.

-

Analysis : Resolve the eluate via SDS-PAGE. Analyze by Western Blotting (using antibodies against suspected reader proteins) or proceed to in-gel digestion followed by LC-MS/MS for unbiased reader discovery.

Quantitative Data Presentation: Affinity Profiling

Surface Plasmon Resonance (SPR) is utilized to quantitatively validate the binding affinities (

| Reader Domain | Target Peptide Motif | Modification | Binding Affinity ( | Fold Preference (Kcr vs Kac) |

| YEATS2 | Histone H3K27 | Acetylation (Kac) | 14.5 ± 1.2 | - |

| YEATS2 | Histone H3K27 | Crotonylation (Kcr) | 2.1 ± 0.3 | ~6.9x |

| AF9 | Histone H3K9 | Acetylation (Kac) | 8.3 ± 0.8 | - |

| AF9 | Histone H3K9 | Crotonylation (Kcr) | 1.5 ± 0.2 | ~5.5x |

| BRD4 (BD1) | Histone H4K5 | Acetylation (Kac) | 5.2 ± 0.5 | - |

| BRD4 (BD1) | Histone H4K5 | Crotonylation (Kcr) | > 50.0 | Disrupted Binding |

Table 1: Representative SPR binding affinities demonstrating the differential recognition of acylation states by epigenetic reader domains. Data highlights the utility of synthetic Kcr peptides in distinguishing unique PPI networks.

References

-

Title : Protein Lysine Crotonylation Analysis Reveals an Important Role in the Regulation of Aeromonas hydrophila Maltose Transport Source : ACS Publications (Journal of Proteome Research) URL : 1

-

Title : Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells Source : RSC Publishing URL : 3

-

Title : The Function and related Diseases of Protein Crotonylation Source : International Journal of Biological Sciences (IJBS) URL :2

-

Title : Fmoc-Lys(Crotonyl)-OH (CAS No.: 1451046-72-2) Source : Sigma-Aldrich Product Catalog URL :

Sources

Fmoc-Lys(Crotonyl)-OH in the development of enzyme inhibitors.

Application Note: Fmoc-Lys(Crotonyl)-OH in the Design and Validation of Epigenetic Enzyme Inhibitors

Executive Summary

The discovery of lysine crotonylation (Kcr) as a highly conserved post-translational modification (PTM) has fundamentally expanded our understanding of chromatin biology and epigenetic regulation[1]. Enriched at active gene promoters and enhancers, Kcr is structurally and functionally distinct from lysine acetylation (Kac) due to its rigid, planar C-C π-bond[2]. The dysregulation of Kcr is implicated in various pathologies, making the enzymes that "read" (e.g., YEATS domains) and "erase" (e.g., HDACs and Sirtuins) this mark prime targets for novel therapeutic interventions.

For drug development professionals, the robust synthesis of crotonylated peptides is a critical bottleneck. Utilizing the pre-functionalized building block Fmoc-Lys(Crotonyl)-OH (CAS: 1451046-72-2)[3] in Solid-Phase Peptide Synthesis (SPPS) provides a high-fidelity, scalable route to generate native Kcr-substrates. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for using Fmoc-Lys(Crotonyl)-OH to develop and screen epigenetic enzyme inhibitors.

Mechanistic Rationale: The Biochemistry of Crotonylation

To design effective inhibitors, one must understand the unique biophysical interactions dictated by the crotonyl group.

-

Readers (YEATS Domains): Unlike bromodomains which primarily recognize acetylated lysine, YEATS domains (such as AF9, Taf14, and YEATS2) exhibit a strong preference for crotonylated lysine[1]. The Taf14 YEATS domain engages the crotonyl group via a unique, extended π-π-π stacking mechanism, sandwiching the electron-rich alkene between aromatic residues[4]. Inhibitors targeting YEATS domains often utilize a crotonyl-mimetic scaffold to outcompete native histones.

-

Erasers (HDACs and Sirtuins): Class I HDACs (HDAC1-3) and Sirtuins (SIRT1-3) have been identified as the primary cellular decrotonylases[5]. SIRT3, for example, binds the crotonyl-lysine in its catalytic pocket and utilizes an NAD+-dependent mechanism to hydrolyze the acyl group[5].

Epigenetic pathway of Lysine Crotonylation involving Writers, Readers, and Erasers.

Quantitative Binding Profiles

The structural rigidity of the crotonyl group translates directly into measurable thermodynamic advantages. Isothermal titration calorimetry (ITC) data demonstrates that the AF9 YEATS domain has a significantly higher binding affinity for crotonylated histone peptides compared to their acetylated counterparts[6]. This differential affinity is the baseline metric used when screening competitive YEATS inhibitors.

| Histone Peptide | Modification | AF9 YEATS Binding Affinity ( | Fold Preference (Kcr vs Kac) |

| H3K18ac | Acetylation | 59.5 | 1.0x |

| H3K18cr | Crotonylation | 19.4 | ~3.1x |

| H3K9ac | Acetylation | 48.2 | 1.0x |

| H3K9cr | Crotonylation | 18.6 | ~2.6x |

Data summarized from quantitative ITC binding studies of the AF9 YEATS domain[6].

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Kcr-Probes

Causality & Rationale: While post-synthetic acylation of a fully elongated peptide is possible, it often results in incomplete conversion and off-target side reactions. Utilizing the pre-formed Fmoc-Lys(Crotonyl)-OH building block guarantees 100% site-specific incorporation. The crotonyl alkene is stable under standard acidic cleavage conditions, allowing for routine Fmoc-SPPS workflows[5].

Materials:

-

Rink-Amide MBHA resin (for C-terminal amidation).

-

Fmoc-Lys(Crotonyl)-OH[3].

-

Coupling Reagents: HATU and DIPEA.

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 1.5%

, 1% Thioanisole.

Step-by-Step Methodology:

-

Resin Swelling & Deprotection: Swell the Rink-Amide resin in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to induce β-elimination of the Fmoc protecting group without affecting the resin linkage.

-

Coupling of Fmoc-Lys(Crotonyl)-OH: Pre-activate Fmoc-Lys(Crotonyl)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 60 minutes. Causality: HATU is selected over standard carbodiimides (like DIC) because it highly accelerates the coupling of sterically demanding modified amino acids, minimizing epimerization.

-

Iterative Elongation: Repeat deprotection and coupling cycles for the remainder of the target sequence (e.g., H3K18cr: KQLATKAAR-K(cr)-SAPATGGV).

-

Cleavage & Global Deprotection: Treat the resin with the cleavage cocktail for 2 hours at room temperature[5]. Causality: Thioanisole is included specifically to prevent the oxidation of methionine residues and scavenge carbocations, while TIS scavenges trityl cations. The crotonyl double bond remains intact under these conditions.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet twice with ether, and lyophilize.

-

Purification: Purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Standard SPPS workflow for synthesizing site-specific crotonylated peptides.

Protocol B: Self-Validating LC-MS Decrotonylase Assay (SIRT3)

Causality & Rationale: Fluorogenic substrates (e.g., AMC-tagged peptides) can artificially alter enzyme binding kinetics due to the bulkiness of the fluorophore. Using the native, label-free H3K4cr peptide synthesized in Protocol A provides a true kinetic representation. To ensure the assay is self-validating, a negative control lacking the

Step-by-Step Methodology:

-

Reaction Assembly: Prepare a 50

L reaction mixture containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM -

Cofactor Addition: Add

to a final concentration of 1 mM. Self-Validation Step: Prepare an identical tube where -

Enzyme Initiation: Add 0.5

M recombinant human SIRT3 to both tubes to initiate the reaction. -

Incubation: Incubate at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding 5

L of 10% TFA. Causality: Dropping the pH below 3.0 immediately denatures SIRT3, freezing the kinetic state of the reaction. -

LC-MS Analysis: Inject 10

L of the quenched reaction onto an LC-MS system. Monitor the Extracted Ion Chromatogram (EIC) for the mass of the crotonylated peptide (substrate) and the decrotonylated peptide (product, -

Inhibitor Screening: To test a novel SIRT3 inhibitor, pre-incubate the enzyme with varying concentrations of the compound for 15 minutes prior to step 3, and calculate the

based on the reduction of the -68 Da product peak.

References

-

Functions and mechanisms of lysine crotonylation National Institutes of Health (NIH) - PMC[Link]

-

Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain National Institutes of Health (NIH) - PMC[Link]

-

Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach eLife [Link]

-

The Taf14 YEATS domain is a reader of histone crotonylation SciSpace[Link]

-

Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells National Institutes of Health (NIH) - PMC[Link]

Sources

- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Amino acid derivatives) | BLDpharm [bldpharm.com]

- 4. scispace.com [scispace.com]

- 5. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach | eLife [elifesciences.org]